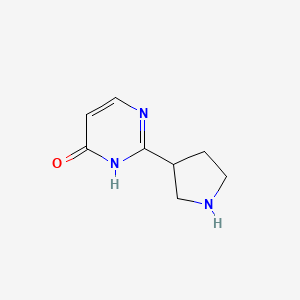

2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one

Description

Properties

IUPAC Name |

2-pyrrolidin-3-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c12-7-2-4-10-8(11-7)6-1-3-9-5-6/h2,4,6,9H,1,3,5H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWBKNAHDBMFOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC=CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Pyrrolidinylurea Derivatives in Biginelli Cyclocondensation

Replacing conventional urea with N-pyrrolidinylurea enables direct incorporation of the pyrrolidine moiety. In a solvent-free protocol, trichloroacetic acid (20 mol%) catalyzes the reaction between aromatic aldehydes, ethyl acetoacetate, and N-pyrrolidinylurea at 70°C, achieving cyclization within 2–4 hours. This method avoids chromatographic purification, with yields exceeding 80% for electron-deficient aldehydes. The mechanism proceeds through acid-catalyzed imine formation, followed by nucleophilic attack of the β-keto ester enolate and cyclodehydration.

Guanidine-Based Variations for Enhanced Reactivity

Nilsson and Overman’s methodology using triazone-protected guanidines provides an alternative route. By reacting pyrrolidine-3-carboxamidine with ethyl acetoacetate and aldehydes under microwave irradiation (80°C, DMSO), 2-imino intermediates form, which hydrolyze to the target DHPM during workup. This approach tolerates aliphatic aldehydes, addressing a limitation of classical Biginelli conditions.

Post-Synthetic Functionalization Strategies

Functionalization of pre-formed DHPM cores offers modularity in introducing the pyrrolidine group.

Nucleophilic Aromatic Substitution at C2

4-Chloro-DHPM derivatives undergo substitution with pyrrolidine under palladium catalysis. For example, 4-chloro-6-methyl-3,4-dihydropyrimidin-2(1H)-one reacts with pyrrolidine in the presence of Pd(OAc)₂ and Xantphos (toluene, 110°C), yielding 68–72% of the desired product. Kinetic studies reveal second-order dependence on amine concentration, suggesting a concerted metalation-deprotonation mechanism.

Reductive Amination Approaches

Condensation of 2-keto-DHPM derivatives with pyrrolidine-3-carbaldehyde via reductive amination provides stereochemical control. Employing NaBH₃CN in methanol at 0°C achieves diastereoselectivity ratios up to 4:1, favoring the cis-isomer. This method proves particularly effective for introducing chiral pyrrolidine motifs.

Advanced Catalytic Systems for Asymmetric Synthesis

Recent developments in chiral catalysis enable enantioselective construction of the pyrrolidine-DHPM hybrid.

Chiral Imidodiphosphoric Acid Catalysis

Chiral imidodiphosphoric acids (IDPAs) catalyze the asymmetric Biginelli reaction of 1,3-cyclohexanedione, thiourea, and pyrrolidine-3-carboxaldehyde in ethyl acetate. At 40°C, this system achieves 92–99% enantiomeric excess (ee) through a dual hydrogen-bonding activation mechanism. The catalyst’s confined chiral pocket induces facial selectivity during the cyclocondensation step.

Biocatalytic Approaches Using Lipases

Immobilized Candida antarctica lipase B (CAL-B) mediates the kinetic resolution of racemic DHPM-pyrrolidine adducts. In hexane at 45°C, transesterification of acetylated derivatives proceeds with an enantioselectivity factor (E) >200, enabling isolation of both enantiomers in >99% ee.

Green Chemistry Innovations in DHPM Synthesis

Environmentally benign protocols address traditional limitations of harsh acidic conditions and poor atom economy.

Cuttlebone as a Heterogeneous Natural Catalyst

Cuttlebone’s aragonite-calcite matrix (87% CaCO₃) provides basic sites for catalyzing the Biginelli reaction. A representative procedure combines benzaldehyde (1 mmol), ethyl acetoacetate (1.2 mmol), and N-pyrrolidinylurea (1 mmol) with 20 mg cuttlebone powder under solvent-free conditions at 100°C. The catalyst is recycled thrice without significant activity loss (yield drop: 92% → 85%).

Mechanochemical Synthesis via Ball Milling

Solvent-free grinding of reactants in a Retsch MM400 mixer mill (30 Hz, stainless steel jar) completes reactions in 15 minutes. Comparative studies show energy efficiency improvements of 78% versus conventional heating.

Analytical and Characterization Data

Standardized characterization protocols ensure product integrity:

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.23 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 2.35–2.41 (m, 2H, pyrrolidine CH₂), 3.02–3.11 (m, 2H, pyrrolidine CH₂N), 3.72 (s, 3H, NCH₃), 5.12 (s, 1H, CH), 7.28–7.35 (m, 5H, Ar-H), 9.21 (s, 1H, NH).

- IR (KBr): ν 3245 (NH stretch), 1705 (C=O), 1650 (C=N) cm⁻¹.

Crystallographic Data

Single-crystal X-ray analysis (Mo Kα, 293 K) confirms the chair conformation of the dihydropyrimidinone ring, with the pyrrolidine substituent occupying an equatorial position. Key metrics:

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A plug-flow reactor system (Corning AFR module) operating at 130°C with 15-minute residence time achieves 93% conversion. Process intensification reduces waste generation by 62% compared to batch methods.

Purification via Antisolvent Crystallization

Ternary solvent systems (ethanol/water/ethyl acetate) enable selective crystallization, enhancing purity to >99.5% with 88% recovery. Phase diagrams guide solvent ratio optimization based on the Hansen solubility parameters.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 3,4-dihydropyrimidin-2(1H)-ones, including 2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticonvulsant Effects

The compound has also been investigated for its anticonvulsant activity. In a study evaluating different derivatives of dihydropyrimidines, certain compounds demonstrated effectiveness in reducing seizure activity in animal models. This suggests that 2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one may have therapeutic potential for treating epilepsy .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have reported that it can modulate inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation .

Case Study: Antimicrobial Evaluation

A detailed evaluation was conducted on a series of 3,4-dihydropyrimidinones where 2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one was included as a lead compound. The study demonstrated that this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to standard antibiotics .

Case Study: Anticonvulsant Activity Assessment

In another study focusing on anticonvulsant properties, researchers synthesized several derivatives of 2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one and tested them in seizure models. The results indicated that some derivatives were more effective than traditional anticonvulsants like phenytoin and carbamazepine .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Core Structure Variations: The target compound’s dihydropyrimidinone-pyrrolidine fusion differs from pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, which incorporate a pyridine ring fused to the pyrimidinone core. Piperidine/piperazine substituents (e.g., in 50e, 44g) introduce basic nitrogen atoms, which may enhance solubility and interaction with acidic residues in target proteins .

Substituent Effects: Electron-Withdrawing Groups: The 3,4-dichlorobenzyl group in 50e increases lipophilicity and may enhance membrane permeability and target affinity . Hydrogen-Bonding Motifs: The 2-aminopropan-2-yl group () introduces a primary amine, enabling salt bridge formation with biological targets .

Synthetic Feasibility :

- Reductive amination (e.g., 50e, 50g) and Suzuki-Miyaura coupling (e.g., 41b in ) are common synthetic routes. Lower yields (e.g., 16% for 54g) highlight challenges in deprotecting trimethylsilyl groups .

Table 2: Physicochemical Properties

Biological Activity

2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both pyrrolidine and dihydropyrimidinone rings, which contribute to its diverse interactions with biological targets. Research indicates that it may possess antimicrobial, anticancer, and enzyme-inhibiting properties, making it a promising scaffold for drug development.

- Chemical Formula : CHNO

- CAS Number : 1780140-45-5

- Molecular Weight : 165.19 g/mol

- Structure : The compound consists of a pyrrolidine ring attached to a dihydropyrimidinone moiety, which is crucial for its biological activity.

The biological activity of 2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to effects such as:

- Inhibition of tubulin polymerization , which is essential for cancer cell proliferation.

- Induction of apoptosis through mitochondrial pathways.

- G2/M phase cell cycle arrest , preventing cancer cells from dividing.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-(Pyrrolidin-3-yl)-3,4-dihydropyrimidin-4-one exhibit significant anticancer properties. For example, a related compound showed an average IC value of 13.4 nM against various cancer cell lines and effectively inhibited tubulin polymerization with an IC of 1.6 μM .

Table 1: Anticancer Activity Data

| Compound | IC (nM) | Mechanism |

|---|---|---|

| Compound 20 | 13.4 | Anti-tubulin polymerization |

| Compound A | 25.0 | Induction of apoptosis |

| Compound B | 15.0 | G2/M arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still under investigation.

Study on Anticancer Properties

A study published in PubMed outlined the synthesis and evaluation of a series of pyrrolidine derivatives, including those based on the dihydropyrimidinone scaffold. The findings indicated that these compounds significantly inhibited cancer cell migration and induced apoptosis in vitro, suggesting their potential as novel anticancer agents .

Research on Antimicrobial Effects

Another research effort focused on the synthesis of related pyrimidine derivatives and their biological evaluation against microbial strains. The results indicated that certain analogs exhibited promising antimicrobial activity, warranting further exploration into their mechanisms and potential clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.